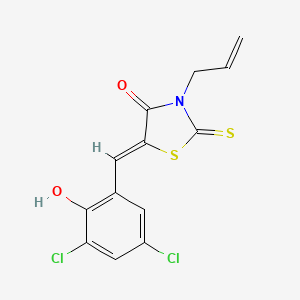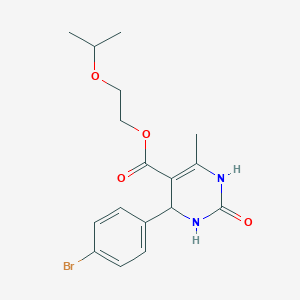
2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide, also known as BCPA, is a chemical compound that is widely used in scientific research. This compound belongs to the family of acetamide derivatives and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide is not fully understood, but it is believed to act as an allosteric modulator of ion channels and receptors. 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide binds to a specific site on the protein, which results in a conformational change that alters the activity of the channel or receptor.
Biochemical and Physiological Effects
2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of TRPV1 channels, which are involved in pain sensation. 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide has also been shown to increase the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep. Additionally, 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide in lab experiments is that it is a highly specific modulator of ion channels and receptors. This allows researchers to study the function and regulation of these proteins with a high degree of precision. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide is that it may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide. One area of interest is the development of more potent and selective modulators of ion channels and receptors. Another area of interest is the study of the long-term effects of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide on the function and regulation of these proteins. Additionally, 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide may have potential therapeutic applications in the treatment of pain, anxiety, and other disorders. Further research is needed to explore these possibilities.
Conclusion
In conclusion, 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a specific modulator of ion channels and receptors, which makes it a valuable tool for scientific research. The synthesis method of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide is well-established, and its mechanism of action is believed to involve allosteric modulation of protein activity. 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide involves the reaction of 2-(4-bromo-2-chlorophenoxy) acetic acid with 2,4-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dichloromethane or acetonitrile. The resulting product is then purified by column chromatography to obtain pure 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide.
科学的研究の応用
2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide has been widely used in scientific research to study the function and regulation of various ion channels and receptors. It has been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation. 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-10-3-5-14(11(2)7-10)19-16(20)9-21-15-6-4-12(17)8-13(15)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIAVGXHDCVQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5101776.png)
![1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5101790.png)
![1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5101798.png)
![4-{5-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5101802.png)

![6-{[4-(tert-butylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5101816.png)

![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5101829.png)
![1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5101830.png)

![11-oxo-N-(2-pyridinylmethyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B5101850.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B5101863.png)
